Fmoc-L-Tyr(CH2-Chx)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

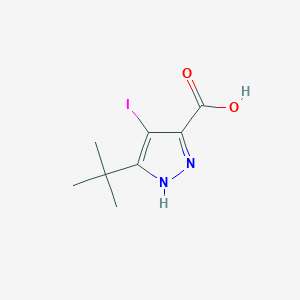

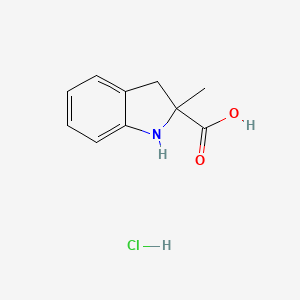

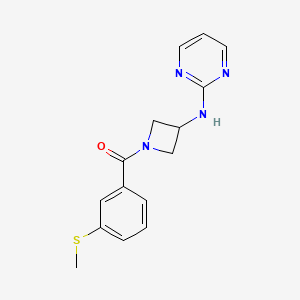

The compound Fmoc-L-Tyr(CH2-Chx)-OH is a derivative of tyrosine, an amino acid, which has been modified to include a 9-fluorenylmethyl (Fmoc) protective group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, which is advantageous in solid-phase peptide synthesis (SPPS) .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids involves the protection of the amino group to prevent unwanted side reactions. In the case of Fmoc-L-Tyr(CH2-Chx)-OH, the synthesis may involve a diastereoselective amidomethylation, similar to the preparation of other Fmoc-protected homoamino acids described in the literature . The process typically includes the use of chiral auxiliaries, protective-group exchanges, and characterizations through various analytical methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of Fmoc-L-Tyr(CH2-Chx)-OH includes the aromatic ring of tyrosine, the Fmoc protective group, and possibly a cyclohexyl (Chx) moiety. The exact structure would depend on the specific synthesis and the intended use of the compound in peptide synthesis. The structure is characterized by spectroscopic methods to ensure the correct configuration and purity of the compound .

Chemical Reactions Analysis

In peptide synthesis, Fmoc-L-Tyr(CH2-Chx)-OH would undergo reactions typical for Fmoc-protected amino acids. The Fmoc group would be removed under basic conditions to expose the free amino group for peptide bond formation. The side chain of tyrosine could also be involved in selective reactions, such as O-deprotection in the case of Fmoc-Tyr(Trt)-OH, as demonstrated in the synthesis of peptides using 2-chlorotrityl resin .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-L-Tyr(CH2-Chx)-OH would include its solubility in common organic solvents, stability under various conditions, and reactivity towards deprotection agents. The compound's stability is crucial for its use in SPPS, as it must withstand the conditions of peptide elongation but be removable when necessary. The Fmoc group's compatibility with fluorescence or UV-absorbance detection is also important for monitoring the progress of the synthesis .

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation and Applications

Controlling Stiffness in Nanostructured Hydrogels

Thornton et al. (2009) demonstrated the use of Fmoc-tyrosine derivatives in the enzymatic dephosphorylation-induced self-assembly of hydrogels. The study highlighted the ability to tune the mechanical properties of the hydrogels, which could be beneficial for three-dimensional cell culture applications (Thornton et al., 2009).

Incorporation of Graphene into Hydrogels

Adhikari and Banerjee (2011) explored the incorporation of reduced graphene oxide (RGO) into Fmoc-Tyr-based hydrogels. Their work demonstrated the successful stabilization of RGO within the hydrogel matrix, suggesting potential applications in creating more rigid and functional hybrid materials (Adhikari & Banerjee, 2011).

Peptide Synthesis and Functionalization

Branched Phosphopeptides Synthesis

Xu et al. (2004) utilized Fmoc chemistry for synthesizing branched peptides targeting SH2 and SH3 domains, employing Fmoc-O-phospho-l-tyrosine to introduce phosphotyrosine residues. This approach underscores the role of Fmoc-L-Tyr(CH2-Chx)-OH in synthesizing specific peptide sequences with high specificity and affinity (Xu et al., 2004).

Self-Assembly and Material Science

Self-Assembly and Hydrogelation of Fmoc-Phenylalanine Derivatives

Ryan et al. (2010) investigated the hydrogelation behavior of Fmoc-protected aromatic amino acids, revealing how halogenation influences self-assembly into amyloid-like fibrils. This research provides insights into the molecular arrangements that can be achieved through minor modifications of Fmoc-protected amino acids (Ryan et al., 2010).

Functional Properties of Two-Component Hydrogels

Fichman et al. (2015) demonstrated the synergetic properties of Fmoc-Tyr and Fmoc-DOPA based two-component hydrogels. Their study highlights the potential of combining different Fmoc-protected amino acids to achieve hydrogels with enhanced mechanical and functional properties (Fichman et al., 2015).

Eigenschaften

IUPAC Name |

(2S)-3-[4-(cyclohexylmethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-7,10-17,22,28-29H,1-3,8-9,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLBSANSSJLZIF-LJAQVGFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Tyr(CH2-Chx)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2518064.png)

![3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2518067.png)

![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)

![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)

![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)